molecular formula C11H11Cl2N3OS B11996937 N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide

Katalognummer: B11996937
Molekulargewicht: 304.2 g/mol
InChI-Schlüssel: IKASRRTXHURXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C11H11Cl2N3OS. This compound is known for its unique structure, which includes an allyl group, a dichlorobenzoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-allylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-allyl-2-(3,4-dichlorobenzoyl)hydrazinecarbothioamide
  • N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide

Uniqueness

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the benzoyl group. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of two chlorine atoms at the 2 and 4 positions of the benzoyl group can influence the compound’s electronic properties and its ability to interact with biological targets.

Eigenschaften

Molekularformel

C11H11Cl2N3OS

Molekulargewicht

304.2 g/mol

IUPAC-Name

1-[(2,4-dichlorobenzoyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H11Cl2N3OS/c1-2-5-14-11(18)16-15-10(17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17)(H2,14,16,18)

InChI-Schlüssel

IKASRRTXHURXIT-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=S)NNC(=O)C1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.